3-(4-Chlorophenyl)-3,4-dihydro-1H-2-benzopyran-1-one
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Overview
Description
3-(4-Chlorophenyl)-3,4-dihydro-1H-2-benzopyran-1-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a dihydrobenzopyranone structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3,4-dihydro-1H-2-benzopyran-1-one typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere. This reaction yields the desired compound in good yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: A compound with similar structural features but different biological activities.
4-Chlorophenyl azide: Another chlorophenyl derivative with distinct chemical properties and applications.
Uniqueness
3-(4-Chlorophenyl)-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its specific structural arrangement and the presence of the benzopyran core. This structure imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
38453-75-7 |
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Molecular Formula |
C15H11ClO2 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C15H11ClO2/c16-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)15(17)18-14/h1-8,14H,9H2 |
InChI Key |
CDOIUZWOHNJFJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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